- Preparation of 2(3H)-benzimidazolone and its derivative under aqueous condition as a potential agent for antidiabetic compoundsAsian Journal of Chemistry, 2013, 25(1), 509-511,
Cas no 93-84-5 (5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one)

93-84-5 structure
商品名:5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one 化学的及び物理的性質
名前と識別子
-
- 5-Nitro-1H-benzo[d]imidazol-2(3H)-one
- 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one
- 5-nitro-1,3-dihydrobenzimidazol-2-one
- 5-NITRO-2-BENZIMIDAZOLINONE
- 5-Nitrobenzimidazol-2-one
- 2-Hydroxy-5-nitrobenzimidazole
- 5-Nitro-2(3H)-benzimidazolone
- 2H-Benzimidazol-2-one, 1,3-dihydro-5-nitro-
- 2-Benzimidazolinone, 5-nitro-
- 1,3-Dihydro-5-nitro-2H-benzimidazol-2-one
- NSC10380
- MLS002638138
- 5-Nitro-1H-benzimidazol-2-ol
- DLJZIPVEVJOKHB-UHFFFAOYSA-N
- 5-nitro-3-hydrobenzimidazol-2-one
- 2-Hydroxy-5-nitro-1H-benzimida
- 1,3-Dihydro-5-nitro-2H-benzimidazol-2-one (ACI)
- 2-Benzimidazolinone, 5-nitro- (6CI, 7CI, 8CI)
- 5-Nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one
- 5-Nitrobenzo[d]imidazol-2(3H)-one
- NSC 10380
- SR-01000393654-1
- 93-84-5
- Oprea1_144876
- SY062213
- 5-Nitrobenzimidazol-2(3H)-one
- FT-0620688
- 5-Nitro-2-benzimidazolinone, 97%
- AKOS015913542
- DTXSID9059092
- 2H-Benzimidazol-2-one,3-dihydro-5-nitro-
- SCHEMBL1842652
- NSC-10380
- AC-12640
- CCG-44925
- DS-5863
- 2-hydroxy 5-nitro benzimidazole
- W-109052
- MFCD00220274
- EINECS 202-282-2
- SCHEMBL2717518
- EN300-105708
- AKOS000400926
- EC 202-282-2
- F0074-0057
- SCHEMBL14609245
- VF94AM247W
- SMR001547628
- CHEMBL2022013
- UNII-VF94AM247W
- 5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one
- HMS3080D09
- 2-Hydroxy-5-nitro-1H-benzimidazole
- AMY25888
- 2H-Benzimidazol-2-one, 1, 3-dihydro-5-nitro-
- SR-01000393654
- 5-Nitro-1,3-dihydro-benzimidazol-2-one
- 5 (6)-Nitrobenzimidazol-2-one
- Oprea1_224100
- Oprea1_672306
- CS-W022420
- WLZ2851
- A859625
- SR-01000393654-2
- STK389132
- DTXCID0048842
- 2-Benzimidazolinone, 5-nitro-(8CI)
- ALBB-023245
- 5-NITRO-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE
- NS00010233
-
- MDL: MFCD00220274
- インチ: 1S/C7H5N3O3/c11-7-8-5-2-1-4(10(12)13)3-6(5)9-7/h1-3H,(H2,8,9,11)
- InChIKey: DLJZIPVEVJOKHB-UHFFFAOYSA-N
- ほほえんだ: O=C1NC2C=CC(=CC=2N1)[N+](=O)[O-]
- BRN: 171386
計算された属性
- せいみつぶんしりょう: 179.03300
- どういたいしつりょう: 179.033
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 87
- 互変異性体の数: 3
じっけんとくせい
- 色と性状: 黄色から茶色の粉末
- 密度みつど: 1.506
- ゆうかいてん: >300 °C (lit.)
- ふってん: 203 ℃at 760 mmHg
- フラッシュポイント: 76.5℃
- 屈折率: 1.634
- すいようせい: Insoluble in water.
- PSA: 94.47000
- LogP: 1.28760
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one セキュリティ情報
- 危険物輸送番号:2811
- WGKドイツ:1
- 危険カテゴリコード: 20/22
- セキュリティの説明: S22-S36/37
- 包装グループ:III
- TSCA:Yes
- 危険レベル:6.1
- セキュリティ用語:6.1
- リスク用語:R20/22
- 包装等級:III
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069148-1g |
5-Nitro-1H-benzo[d]imidazol-2(3H)-one |
93-84-5 | 98% | 1g |
¥46.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069148-10g |
5-Nitro-1H-benzo[d]imidazol-2(3H)-one |
93-84-5 | 98% | 10g |
¥229.00 | 2024-04-25 | |
Enamine | EN300-105708-2.5g |
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one |
93-84-5 | 95% | 2.5g |
$55.0 | 2023-10-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N23190-5g |
5-Nitro-1H-benzo[d]imidazol-2(3H)-one |
93-84-5 | 5g |
¥196.0 | 2021-09-04 | ||
Life Chemicals | F0074-0057-0.25g |
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one |
93-84-5 | 95% | 0.25g |
$18.0 | 2023-09-07 | |
Life Chemicals | F0074-0057-2.5g |
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one |
93-84-5 | 95% | 2.5g |
$40.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N23190-1g |
5-Nitro-1H-benzo[d]imidazol-2(3H)-one |
93-84-5 | 1g |
¥56.0 | 2021-09-04 | ||
Enamine | EN300-105708-5.0g |
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one |
93-84-5 | 5g |
$108.0 | 2023-04-30 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CG337-1g |
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one |
93-84-5 | 97% | 1g |
76.0CNY | 2021-07-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N23190-250mg |
5-Nitro-1H-benzo[d]imidazol-2(3H)-one |
93-84-5 | 250mg |
¥36.0 | 2021-09-04 |
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Catalysts: Acetic acid Solvents: Tetrahydrofuran , Water ; 4.5 h, 100 - 120 °C; 0.5 h, 135 °C
リファレンス
ごうせいかいろ 2
ごうせいかいろ 3
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Selenium Solvents: Toluene
リファレンス
- Selenium-catalyzed carbonylation of o-nitroaniline and its derivativesHuaxue Tongbao, 2002, 65(3), 187-190,
ごうせいかいろ 5
ごうせいかいろ 6
ごうせいかいろ 7
はんのうじょうけん
1.1 Solvents: Urea, compd. with zinc chloride (ZnCl2) (1:?) ; 4 h, 100 °C
リファレンス
- ZnCl2/Urea Eutectic Solvent as Stable Carbonylation Source for Benign Synthesis of 2-Benzimidazolones and 2-Imidazolones: An Effective Strategy for Preventing NH3 Gas EvolutionChemistrySelect, 2019, 4(37), 11093-11097,
ごうせいかいろ 8
はんのうじょうけん
1.1 Catalysts: Triethylamine , Selenium Solvents: Toluene ; 4 h, 3.0 MPa, 150 °C
リファレンス
- Synthesis of benzimidazolones, China, , ,
ごうせいかいろ 9
はんのうじょうけん
1.1 Catalysts: Chlorosulfonic acid , Boric acid (H3BO3) ; 2 h, 120 °C; 120 °C → rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
リファレンス
- Sulfated polyborate-catalyzed efficient and expeditious synthesis of (un)symmetrical ureas and benzimidazolonesTetrahedron Letters, 2017, 58(45), 4304-4307,
ごうせいかいろ 10
はんのうじょうけん
1.1 Solvents: Toluene ; 18 h, reflux
リファレンス
- Facile Synthesis of Benzo[d]azol-2(3H)-ones Using 2-Phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one as Green CO SourceSynlett, 2015, 26(14), 1985-1990,
ごうせいかいろ 11
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Dimethylformamide , Ammonium chloride , Sodium azide Solvents: Dimethylformamide ; 0 °C
1.2 Reagents: Phosphorus oxychloride ; 0 °C; 0 °C → rt; 8 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Phosphorus oxychloride ; 0 °C; 0 °C → rt; 8 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
リファレンス
- A novel method for the synthesis of 2(3H)-benzimidazolones, 2(3H)-benzoxazolone, and 2(3H)-benzothiazolone via in situ generated ortho-substituted benzoic acid azides. Application of ammonium azide and Vilsmeier complex for acid azide generationSynthetic Communications, 2004, 34(4), 735-742,
ごうせいかいろ 13
ごうせいかいろ 14
ごうせいかいろ 16
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Sodium hydroxide , Ammonia Catalysts: L-Proline , Cuprous iodide Solvents: Dimethyl sulfoxide , Water ; rt; 3 - 7 h, rt
1.2 Reagents: Acetic acid ; rt; 3 - 12 h, 130 °C; cooled
1.2 Reagents: Acetic acid ; rt; 3 - 12 h, 130 °C; cooled
リファレンス
- Assembly of substituted 1H-benzimidazoles and 1,3-dihydrobenzimidazol-2-ones via CuI/L-proline catalyzed coupling of aqueous ammonia with 2-iodoacetanilides and 2-iodophenylcarbamatesJournal of Organic Chemistry, 2009, 74(20), 7974-7977,
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: Nitric acid Solvents: Water ; 1 h, 45 - 70 °C; 1 h, 60 - 70 °C
リファレンス
- Method for synthesizing 5-nitro-benzimidazolone via secondary nitration, China, , ,
ごうせいかいろ 19
ごうせいかいろ 20
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Raw materials
- 4-nitrobenzene-1,2-diamine
- 2-Amino-5-nitrobenzoic acid
- Carbamic acid, N-(2-iodo-4-nitrophenyl)-, methyl ester
- Urea
- N,N'-Carbonyldiimidazole
- 2H-Benzo[d]imidazol-2-one
- phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Preparation Products
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one 関連文献
-
Ranajit Das,Mainak Banerjee,Rakesh Kumar Rai,Ramesh Karri,Gouriprasanna Roy Org. Biomol. Chem. 2018 16 4243
-
2. Refined N.P.S.O. semi-empirical treatment of benzeneP. B. Empedocles,J. W. Linnett Trans. Faraday Soc. 1966 62 2004
-
Mengying Cao,Junsheng Wang,Yantong Chen,Yuezhu Wang Environ. Sci.: Processes Impacts 2021 23 1516
-
Qin Tian,Zhiqiang Zhou,Chunguang Lv,Yi Huang,Liping Ren Anal. Methods 2010 2 617
-
5. Axial ligand substitutions in trans-bis[1,2-phenylenebis(dimethylarsine)] complexes of ruthenium(II)Benjamin J. Coe,Madeline Chery,Roy L. Beddoes,H?kon Hope,Peter S. White J. Chem. Soc. Dalton Trans. 1996 3917
-
Tiankun Zhao,Martin Grützke,Kathrin H. G?tz,Tetiana Druzhenko,Thomas Huhn Dalton Trans. 2015 44 16475
-
7. Refined N.P.S.O. semi-empirical treatment of benzeneP. B. Empedocles,J. W. Linnett Trans. Faraday Soc. 1966 62 2004
93-84-5 (5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one) 関連製品
- 66108-85-8(1,3-dihydro-1-methyl-5-nitro-2H-Benzimidazol-2-one)
- 587-90-6(1,3-Bis(4-nitrophenyl)urea)
- 1704066-77-2((3-(Ethoxymethyl)-4-fluorophenyl)boronic acid)
- 2228300-57-8(5-(5-nitropyridin-2-yl)-1,2-oxazol-4-amine)
- 2411217-35-9(4-1-(6-chloro-2-methylpyridin-3-yl)-N-methylformamidobutanoic acid)
- 1556371-01-7(N-(3-bromo-4-chlorophenyl)methylcyclopentanamine)
- 436089-31-5(N-(2-aminophenyl)pyridine-3-carboxamide)
- 881041-19-6(2-Methyl-1-(2-pyrrolidinylmethyl)piperidine)
- 2034576-41-3(3-({1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile)
- 2034527-97-2(N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:93-84-5)5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one

清らかである:99%
はかる:100g
価格 ($):197.0